2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol
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Overview
Description
2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol is a complex organic compound that features a benzimidazole moiety linked to a phenol group through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using a suitable alkyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Coupling with phenol: The alkylated benzimidazole is then coupled with phenol using a suitable coupling agent, such as formaldehyde, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: A simpler analog with similar core structure but lacking the phenol group.
2-aminophenol: Contains the phenol group but lacks the benzimidazole moiety.
1-propyl-1H-benzimidazole: Similar structure but without the phenol group.
Uniqueness
2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol is unique due to the combination of the benzimidazole and phenol moieties, which may confer distinct chemical and biological properties not observed in the simpler analogs.
Properties
IUPAC Name |
2-[(1-propylbenzimidazol-2-yl)methylamino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-11-20-15-9-5-3-7-13(15)19-17(20)12-18-14-8-4-6-10-16(14)21/h3-10,18,21H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCLWERNIDQHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346026 |
Source
|
Record name | 2-{[(1-Propyl-1H-benzimidazol-2-yl)methyl]amino}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331851-39-9 |
Source
|
Record name | 2-{[(1-Propyl-1H-benzimidazol-2-yl)methyl]amino}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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